molecular formula C79H122O41 B14089479 Silenorubicoside A

Silenorubicoside A

Cat. No.: B14089479
M. Wt: 1727.8 g/mol
InChI Key: VRFIDKIGERKEBG-ISNZVDBWSA-N
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Description

Silenorubicoside A (CAS: 857411-52-0) is a triterpenoid saponin isolated from the roots of Silene rubicunda (Caryophyllaceae). Its molecular formula is C₇₉H₁₂₂O₄₁, with a molecular weight of 1726.80 g/mol and a melting point of 205–207°C . The compound exhibits a specific optical rotation of [α]²²_D +7.1 (c = 0.96, MeOH), indicative of its stereochemical complexity. As a bioactive saponin, it is utilized in life sciences research, particularly in studies exploring triterpenoid biosynthesis and pharmacological applications .

Properties

Molecular Formula

C79H122O41

Molecular Weight

1727.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-3-hydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C79H122O41/c1-28-42(87)58(115-67-52(97)57(37(86)26-105-67)114-65-47(92)43(88)35(84)24-103-65)53(98)69(106-28)118-62-50(95)55(113-70-54(99)60(110-32(5)83)56(30(3)107-70)109-31(4)82)29(2)108-71(62)120-73(102)79-20-18-74(6,7)22-34(79)33-12-13-40-75(8)16-15-41(76(9,27-81)39(75)14-17-78(40,11)77(33,10)19-21-79)112-72-63(119-68-49(94)46(91)45(90)38(23-80)111-68)59(51(96)61(117-72)64(100)101)116-66-48(93)44(89)36(85)25-104-66/h12,27-30,34-63,65-72,80,84-99H,13-26H2,1-11H3,(H,100,101)/t28-,29+,30+,34-,35+,36+,37+,38+,39?,40?,41-,42-,43-,44-,45-,46-,47+,48+,49+,50-,51-,52+,53+,54+,55-,56+,57-,58+,59-,60+,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72+,75-,76-,77+,78+,79-/m0/s1

InChI Key

VRFIDKIGERKEBG-ISNZVDBWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)OC(=O)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silenorubicoside B, C, and D

Silenorubicoside A is part of a family of saponins isolated from Silene rubicunda. Key structural and physicochemical differences are highlighted below:

Table 1: Comparison of Silenorubicosides
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]²²_D (c, solvent) Source
This compound C₇₉H₁₂₂O₄₁ 1726.80 205–207 +7.1 (0.96, MeOH) Silene rubicunda roots
Silenorubicoside B C₇₆H₁₁₆O₄₀ 1668.70 207–209 +7.2 (0.97, MeOH) Silene rubicunda roots
Silenorubicoside C C₆₈H₁₀₄O₃₃ 1448.65 205–207 +7.1 (0.96, MeOH) Silene rubicunda roots
Silenorubicoside D C₆₆H₁₀₄O₃₆ 1472.63 171–173 +28.0 (0.93, MeOH) Silene rubicunda roots

Data sourced from .

Key Observations:

  • Structural Variations: this compound has the largest molecular weight and carbon skeleton (C₇₉ vs. C₆₆ in Silenorubicoside D), suggesting differences in glycosylation patterns or aglycone structures. Silenorubicoside D, for instance, contains 16α-hydroxygypsogenic acid as its aglycone .
  • Optical Activity: Silenorubicoside D exhibits a significantly higher optical rotation ([α]²²_D +28.0), likely due to additional chiral centers or distinct sugar moieties.
  • Thermal Stability: this compound and B share similar melting points (~205–209°C), whereas Silenorubicoside D melts at a lower temperature (171–173°C), possibly due to reduced hydrogen bonding in its structure.

Comparison with Saponariosides and Sinocrassuloside VI

Other triterpenoid saponins from related plant species provide functional and structural contrasts:

Table 2: Comparison with Non-Silene Saponins
Compound Molecular Formula Molecular Weight (g/mol) [α]²²_D (c, solvent) Source
Saponarioside L C₅₃H₈₄O₂₄ 1104.54 +3.6 (0.5, MeOH) Saponaria officinalis
Sinocrassuloside VI C₇₁H₁₀₂O₃₁ 1450.64 +18.4 (0.076, MeOH) Sinocrassula asclepiadea

Data sourced from .

Key Observations:

  • Size and Complexity: this compound is ~50% larger than Saponarioside L (C₇₉ vs. C₅₃), reflecting a higher degree of glycosylation.
  • Biosynthetic Diversity: Sinocrassuloside VI (C₇₁) shares a mid-sized triterpenoid backbone but originates from a different genus (Sinocrassula), highlighting evolutionary divergence in saponin biosynthesis.

Distinction from Silenoside A

Silenoside A (CAS: 81655-86-9) is often confused with this compound due to naming similarities. However, it is a distinct compound:

  • Molecular Formula: C₃₃H₅₄O₁₂ (MW: 642.785 g/mol), less than half the size of this compound.
  • Structure: Derived from ecdysterone (a steroid) with a galactopyranoside moiety, unlike the triterpenoid core of this compound .

Research Implications

  • Structure-Activity Relationships (SAR): The glycosylation patterns and aglycone structures in this compound and its analogs may influence bioactivities such as membrane permeability and receptor binding .
  • Taxonomic Significance: The presence of unique saponins in Silene rubicunda supports its use in chemotaxonomic studies .

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